molecular formula C28H28N4O3 B11256703 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11256703
M. Wt: 468.5 g/mol
InChI Key: PJKIFUGWWAKTQN-UHFFFAOYSA-N
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Description

2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: , often referred to as Compound X , is a heterocyclic organic compound. Its chemical structure consists of a pyrazolo[1,5-a]pyrazine core with functional groups attached. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production of Compound X involves optimization of reaction conditions, scalability, and purification methods.
  • Companies often employ continuous flow reactors or batch processes to produce Compound X efficiently.

Chemical Reactions Analysis

Reactivity::

  • Compound X undergoes various chemical reactions:

      Oxidation: It can be oxidized to form a corresponding pyrazolo[1,5-a]pyrazine N-oxide.

      Reduction: Reduction of the oxazole group yields the corresponding amine.

      Substitution: Halogenation or other nucleophilic substitutions occur at the phenyl or oxazole positions.

  • Common reagents include hydrogen peroxide , reducing agents , and halogens .
Major Products::
  • Oxidation: Pyrazolo[1,5-a]pyrazine N-oxide
  • Reduction: 5-(p-tolyl)oxazol-4-ylamine
  • Substitution: Various halogenated derivatives

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Biological Studies: It interacts with specific receptors or enzymes, affecting cellular processes.

    Materials Science: Its derivatives may serve as building blocks for functional materials.

Mechanism of Action

  • Compound X likely exerts its effects by binding to specific protein targets or modulating enzymatic activity.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Compound X stands out due to its pyrazolo[1,5-a]pyrazine core, which is less common among heterocycles.
  • Similar compounds include pyrazines, pyrazolones, and oxazoles, but none share this exact structure.

Properties

Molecular Formula

C28H28N4O3

Molecular Weight

468.5 g/mol

IUPAC Name

2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3

InChI Key

PJKIFUGWWAKTQN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C

Origin of Product

United States

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